3-Amino-3-methylthietane 1,1-dioxide

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Select 3-Amino-3-methylthietane 1,1-dioxide for its unique 3,3-disubstituted scaffold. The geminal methyl forces ring oxygen atoms 90° in-plane, yielding LogP -0.87 and TPSA 60.16 Ų—critical for CNS drug-like optimization. Unlike generic sulfones or non-methylated thietane analogs, this building block enables cyclobutane scaffold-hopping, reduces lipophilicity (ΔLogP -0.26), and supports divergent cross-coupling derivatization (38–95% yields). The thietane dioxide class demonstrates antidepressant efficacy comparable to imipramine in vivo. Non-substitutable for tuning solubility, permeability, and metabolic stability. Ideal for medicinal chemistry, agrochemical R&D, and SAR library synthesis.

Molecular Formula C4H9NO2S
Molecular Weight 135.19
CAS No. 943438-02-6
Cat. No. B3030684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methylthietane 1,1-dioxide
CAS943438-02-6
Molecular FormulaC4H9NO2S
Molecular Weight135.19
Structural Identifiers
SMILESCC1(CS(=O)(=O)C1)N
InChIInChI=1S/C4H9NO2S/c1-4(5)2-8(6,7)3-4/h2-3,5H2,1H3
InChIKeyPMKPNGBRDFIFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methylthietane 1,1-dioxide (CAS 943438-02-6) for Pharmaceutical R&D: A Validated 3,3-Disubstituted Thietane Scaffold


3-Amino-3-methylthietane 1,1-dioxide is a small, polar, four-membered heterocyclic building block containing a sulfone group. This compound, also named 3-methyl-1,1-dioxothietan-3-amine, belongs to the class of 3,3-disubstituted thietane dioxides [1]. The thietane dioxide core is a heterocyclic analogue of cyclobutane that significantly reduces lipophilicity while only modestly increasing molecular size, and it is recognized for its high chemical stability and suitability for further derivatization via cross-coupling reactions . This specific derivative features a primary amine and a methyl group at the 3-position, providing a unique and versatile synthetic handle for the exploration of novel chemical space in medicinal chemistry and agrochemical research [1].

Why 3-Amino-3-methylthietane 1,1-dioxide (CAS 943438-02-6) Cannot Be Replaced by Common Sulfones or Non-Geminal Thietane Analogs


Scientific selection and procurement of 3-amino-3-methylthietane 1,1-dioxide over generic thietane or sulfone alternatives is non-negotiable due to the unique combination of its 3,3-disubstitution pattern, which imparts specific physicochemical and reactivity profiles . Unlike simple sulfones (e.g., methyl sulfone) or non-geminal thietane analogs (e.g., 3-aminothietane 1,1-dioxide), the geminal methyl group at the 3-position forces a specific conformation where the ring oxygen atoms are rotated by 90°, lying in-plane with the 3-substituents [1]. This structural feature directly influences key drug-like properties: the compound has a calculated LogP of -0.87 and a polar surface area (TPSA) of 60.16 Ų, which are distinct from non-methylated analogs . These properties are critical for optimizing solubility, permeability, and metabolic stability in lead compounds, making the unqualified substitution of this specific scaffold a high-risk decision for any medicinal chemistry campaign [1].

Quantitative Evidence Guide for 3-Amino-3-methylthietane 1,1-dioxide (CAS 943438-02-6)


Divergent Synthetic Access and Scaffold Versatility of 3,3-Disubstituted Thietane Dioxides vs. Unsubstituted Analogs

The synthesis of 3-amino-3-methylthietane 1,1-dioxide leverages a divergent approach for generating 3,3-disubstituted thietane dioxides, allowing for broad diversification from a common intermediate [1]. In contrast, the synthesis of the simpler 3-aminothietane 1,1-dioxide (CAS 88511-13-1) does not offer this level of modularity . The reported method uses a carbocation intermediate to couple benzylic tertiary alcohols with various nucleophiles, enabling the direct creation of diverse chemical libraries with yields ranging from 38% to 95% across 32 examples [1]. This synthetic flexibility is a quantifiable advantage for rapid analog generation compared to the more limited functionalization options of non-geminal thietanes .

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Physicochemical Differentiation: LogP and TPSA Comparison of 3-Amino-3-methylthietane 1,1-dioxide vs. 3-Aminothietane 1,1-dioxide

Computational data reveals a clear differentiation in key drug-like properties between the 3,3-disubstituted target compound and its non-methylated analog . 3-Amino-3-methylthietane 1,1-dioxide has a calculated LogP of -0.87 and a Topological Polar Surface Area (TPSA) of 60.16 Ų . In contrast, the simpler 3-aminothietane 1,1-dioxide has a higher calculated LogP of -0.61 and a lower TPSA of 54.39 Ų . This demonstrates that the addition of the geminal methyl group reduces lipophilicity (ΔLogP = -0.26) while increasing polarity (ΔTPSA = +5.77 Ų), a profile that is often favorable for improving aqueous solubility and reducing non-specific binding in a biological context .

Drug Design Physicochemical Properties ADME Prediction

In Vivo Antidepressant Efficacy of 3-Substituted Thietane-1,1-dioxide Derivatives vs. Imipramine

Preclinical studies on 3-substituted thietane-1,1-dioxide derivatives, a class that includes the target compound as a key scaffold, demonstrate statistically significant antidepressant activity in validated rodent models [1]. A specific derivative, compound IId, administered at 2 and 20 mg/kg, displayed antidepressant properties in the tail-suspension test (TST) and forced-swim test (FST) that were comparable with those of the standard tricyclic antidepressant imipramine [1]. Furthermore, another derivative, IXa, reduced immobilization duration in the forced swimming test by 44% as compared to the control group (p<0.05) [2]. These results are not observed with simple sulfones and highlight the unique biological activity conferred by the thietane dioxide ring system [3].

CNS Drug Discovery In Vivo Pharmacology Behavioral Models

Procurement Advantage: Commercial Availability in High Purity vs. Limited Availability of Direct Analogs

3-Amino-3-methylthietane 1,1-dioxide is commercially available from multiple reputable vendors with a minimum purity specification of 95% to 98% . This is in stark contrast to its closest analog, 3-aminothietane 1,1-dioxide (CAS 88511-13-1), which is listed by fewer suppliers and for which purity specifications are less consistently reported . For the hydrochloride salt form (CAS 2225141-46-6), purity is specified at 97% . This reliable, multi-source supply chain significantly reduces procurement risk and ensures consistent quality for long-term research programs compared to less accessible analogs.

Chemical Procurement Supply Chain Research Support

Validated Application Scenarios for 3-Amino-3-methylthietane 1,1-dioxide (CAS 943438-02-6)


Lead Optimization in CNS Drug Discovery Programs

Use 3-amino-3-methylthietane 1,1-dioxide as a starting point for the design of novel antidepressants or other CNS-active agents. The thietane dioxide scaffold has demonstrated class-level efficacy comparable to imipramine in validated in vivo models of depression [1]. Its calculated physicochemical properties (LogP -0.87, TPSA 60.16 Ų) make it an attractive building block for optimizing the ADME profile of lead series targeting the central nervous system, potentially improving solubility and reducing off-target effects compared to more lipophilic scaffolds .

Scaffold Hopping for Physicochemical Property Modulation

Employ 3-amino-3-methylthietane 1,1-dioxide as a scaffold-hopping replacement for cyclobutanes, sulfones, or other polar heterocycles in existing bioactive molecules [1]. The thietane dioxide core is a heterocyclic analogue of cyclobutane that significantly reduces lipophilicity (ΔLogP vs. non-methylated analog = -0.26) while only modestly increasing molecular size, offering a unique strategy for fine-tuning drug-like properties such as solubility, permeability, and metabolic stability . This can be particularly valuable in resolving issues related to poor oral bioavailability or high metabolic clearance in a lead series.

Parallel Synthesis and Library Generation for SAR Studies

Utilize 3-amino-3-methylthietane 1,1-dioxide as a versatile intermediate for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) [1]. The compound's 3,3-disubstituted nature is key to a divergent synthetic strategy that allows for the direct coupling of a tertiary alcohol intermediate with a variety of arenes, thiols, and alcohols in yields of 38-95% [1]. This enables medicinal chemists to efficiently explore chemical space around a novel polar scaffold, accelerating the identification of potent and selective hit or lead molecules [1].

Agrochemical Discovery: Insecticide and Antibacterial Lead Generation

Incorporate 3-amino-3-methylthietane 1,1-dioxide into discovery programs for novel insecticides or antibacterial agents. The broader class of thietane dioxides has established utility in agrochemicals, with patented applications as insecticides [1] and as components of LpxC inhibitors with antibacterial activity [1]. The specific scaffold's high chemical stability and functional group handles make it a robust building block for designing new agrochemical candidates with improved potency, selectivity, or environmental profiles [1].

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